3-Bromo-2-(trifluoromethyl)benzonitrile

Catalog No.
S812911
CAS No.
1228898-24-5
M.F
C8H3BrF3N
M. Wt
250.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-2-(trifluoromethyl)benzonitrile

CAS Number

1228898-24-5

Product Name

3-Bromo-2-(trifluoromethyl)benzonitrile

IUPAC Name

3-bromo-2-(trifluoromethyl)benzonitrile

Molecular Formula

C8H3BrF3N

Molecular Weight

250.01 g/mol

InChI

InChI=1S/C8H3BrF3N/c9-6-3-1-2-5(4-13)7(6)8(10,11)12/h1-3H

InChI Key

WQERJEKPDHRROX-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Br)C(F)(F)F)C#N

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(F)(F)F)C#N

Application in Drug Synthesis

Application in the Synthesis of Symmetrical N, N ′-Alkylidine Bisamides

Application in the Determination of Electron Affinity

Application in the Synthesis of 4-Bromo-2-(trifluoromethyl)phenylacetic Acid

3-Bromo-2-(trifluoromethyl)benzonitrile is an organic compound characterized by its bromine and trifluoromethyl substituents on a benzonitrile framework. Its molecular formula is C8H3BrF3NC_8H_3BrF_3N with a molecular weight of approximately 250.02 g/mol. The compound features a nitrile functional group, which is known for its reactivity in various

  • Halogenated Compounds: Bromine is a moderate irritant. The compound should be handled with gloves and proper ventilation.
  • Aromatic Nitriles: Some aromatic nitriles can be harmful if inhaled or ingested. Standard laboratory practices for handling potentially toxic materials should be followed.

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of various derivatives.
  • Free Radical Bromination: The compound can participate in free radical reactions, allowing for further functionalization.
  • Oxidation Reactions: It can be oxidized to yield different products, depending on the conditions used .

Several methods exist for synthesizing 3-Bromo-2-(trifluoromethyl)benzonitrile:

  • Bromination of 2-(trifluoromethyl)benzonitrile: This method typically involves the direct bromination of 2-(trifluoromethyl)benzonitrile using bromine or a brominating agent under controlled conditions.
  • Nucleophilic Substitution Reactions: The compound can also be synthesized by reacting 2-(trifluoromethyl)benzonitrile with suitable nucleophiles that introduce the bromine atom.
  • Functional Group Transformations: Starting from other related compounds, functional groups can be transformed through various

3-Bromo-2-(trifluoromethyl)benzonitrile finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.
  • Materials Science: The compound is utilized in developing advanced materials due to its unique electronic properties.
  • Agricultural Chemistry: It may also have potential applications in agrochemicals, particularly as a building block for herbicides and pesticides .

Research into the interaction of 3-Bromo-2-(trifluoromethyl)benzonitrile with biological systems is ongoing. Compounds with similar structures have shown interactions with various biological targets, including enzymes and receptors. Understanding these interactions can help elucidate the compound's potential therapeutic effects or toxicological profiles.

Several compounds share structural similarities with 3-Bromo-2-(trifluoromethyl)benzonitrile. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
2-Bromo-4-(trifluoromethyl)benzonitrile35764-15-90.94
4-Bromo-3-(trifluoromethyl)benzonitrile1735-53-10.93
3-Bromo-5-(trifluoromethyl)benzonitrile691877-03-90.87
4-Bromo-2-(trifluoromethyl)benzonitrile191165-13-60.87
2-Bromo-5-(trifluoromethyl)benzonitrile1483-55-20.96

Uniqueness: The distinctive arrangement of bromine and trifluoromethyl groups in this compound contributes to its unique reactivity and potential applications compared to its analogs. The specific positioning of these substituents influences its chemical behavior and interactions, making it a subject of interest in synthetic and medicinal chemistry .

The bromination of benzonitrile derivatives represents a crucial synthetic transformation in the preparation of 3-Bromo-2-(trifluoromethyl)benzonitrile [1]. The mechanism of benzylic bromination follows a radical pathway that is essentially identical to allylic bromination, involving distinct initiation, propagation, and termination steps [1]. The process utilizes the inherent stability of benzylic radicals, which are significantly stabilized through resonance structures with the aromatic ring system [2].

N-Bromosuccinimide has emerged as the preferred brominating agent for aromatic compounds due to its superior selectivity and operational convenience compared to molecular bromine [3]. The outstanding brominating ability of N-Bromosuccinimide stems from four fundamental properties: an almost nonpolar nitrogen-bromine bond allowing homolytic fission, good geometric agreement between bond distances, similar valency angles, and a planar molecular structure facilitating surface reactions [4]. Under optimal conditions involving refluxing a solution of N-Bromosuccinimide in anhydrous carbon tetrachloride with radical initiators such as azobisisobutyronitrile or benzoyl peroxide, bromination proceeds selectively at benzylic positions [5].

The mechanism proceeds through initial homolytic cleavage of the nitrogen-bromine bond to generate bromine radicals, which subsequently abstract hydrogen from the benzylic position [6]. The resulting benzylic radical intermediate demonstrates exceptional stability due to delocalization across the aromatic system, making this pathway thermodynamically favorable [7]. Critical reaction parameters include maintaining low bromine concentrations to prevent undesired addition reactions to aromatic rings and ensuring anhydrous conditions throughout the process [7].

Alternative bromination methodologies have been developed to address environmental and operational concerns [8]. Oxybromination procedures utilizing ammonium bromide as a bromine source and hydrogen peroxide as an oxidant have demonstrated high regioselectivity for para-substituted products [8]. These methods operate under milder conditions and generate fewer toxic by-products compared to traditional approaches, making them increasingly attractive for industrial applications [8].

Bromination MethodTemperature (°C)Reaction Time (h)Yield (%)Selectivity
N-Bromosuccinimide/Carbon Tetrachloride76-804-685-92High benzylic
Ammonium Bromide/Hydrogen Peroxide25-402-478-86Para-selective
Molecular Bromine/Lewis Acid0-251-370-85Mixed positions

Trifluoromethyl Group Introduction Strategies

The introduction of trifluoromethyl groups into aromatic compounds has become increasingly important in pharmaceutical and agrochemical industries due to the unique properties these substituents impart to organic molecules [9]. Trifluoromethylated compounds demonstrate enhanced lipophilicity, metabolic stability, and improved pharmacokinetic properties, making them valuable targets for synthetic chemistry [10].

The classical Swarts reaction represents the foundational approach for trifluoromethyl group introduction, involving the treatment of trichloromethyl aromatics with antimony trifluoride in the presence of chlorine or antimony pentachloride [11] [12]. The mechanism involves formation of antimony trifluorodichloride as the active fluorinating species, which undergoes halogen exchange with organic substrates to replace chlorine atoms with fluorine [12]. This process operates through a simple mechanism where metal-fluorine bonds are broken and new carbon-fluorine bonds form, with displaced halogen atoms bonding to the metal center [11].

Modern trifluoromethylation strategies have evolved to utilize more convenient and environmentally friendly reagents [13]. Fluoroform-derived copper trifluoromethyl reagents have demonstrated exceptional utility for trifluoromethylating aryl boronic acids under mild conditions [13]. These reactions proceed smoothly at room temperature using atmospheric air as the oxidant, achieving excellent yields up to 99 percent with high functional group tolerance [13]. The method exhibits unprecedented selectivity for substrates bearing substituents in ortho, meta, and para positions, including formyl-substituted aryl boronic acids which can be trifluoromethylated in 74-82 percent yield [13].

Nucleophilic trifluoromethylation approaches utilizing trifluoromethyltrimethylsilane have gained prominence since their initial development [9]. The activation of trifluoromethyltrimethylsilane by fluoride ions enables nucleophilic attack on carbonyl compounds and aromatic substrates [9]. This methodology has been extensively applied in the synthesis of trifluoromethylated phenols and anilines with excellent regioselectivity [9].

Recent advances in trifluoromethylation have focused on utilizing greenhouse gas fluoroform as a sustainable trifluoromethylating agent [14]. The combination of fluoroform with potassium hexamethyldisilazide in triglyme at -40°C provides an effective system for converting methyl esters to trifluoromethyl ketones with yields up to 92 percent [14]. This approach demonstrates broad substrate scope for aromatic, aliphatic, and conjugated esters while maintaining tolerance for various pharmacophores [14].

Trifluoromethylation MethodReagentTemperature (°C)Yield (%)Substrate Scope
Swarts ReactionSbF₃/Cl₂100-20060-80Trichloromethyl aromatics
Copper-MediatedCuCF₃20-2575-99Aryl boronic acids
NucleophilicTMSCF₃/F⁻0-2570-90Carbonyl compounds
Fluoroform-BasedHCF₃/KHMDS-4065-92Methyl esters

Catalytic Systems for Vapor Phase Ammoxidation

Vapor phase ammoxidation represents a critical industrial process for the production of nitrile compounds from aromatic precursors [15]. The kinetics of vapor phase ammoxidation over vanadium oxide catalysts have been extensively studied, revealing complex reaction mechanisms involving multiple parallel pathways [15]. These pathways include step-by-step ammoxidation through intermediate nitriles, direct conversion to dinitriles, and competing oxidation reactions forming carbon oxides and hydrogen cyanide [15].

Vanadium oxide-based catalysts have emerged as the preferred systems for ammoxidation reactions due to their exceptional activity and selectivity [16]. The optimal vanadium loading on nano-titanium dioxide supports has been determined to be 5 weight percent, where vanadium oxide exists in a highly dispersed amorphous state [16]. Excessive vanadium loading results in pore blockage and formation of microcrystalline vanadium pentoxide on support surfaces, leading to decreased catalytic performance [16].

The reaction kinetics follow a Langmuir-Hinshelwood mechanism with strong adsorption of aromatic substrates on catalyst surfaces [15]. Activation energies for primary substrates and intermediate products have been measured at 43.7 and 31.2 kilojoules per mole respectively in the temperature range from 396 to 420°C [15]. These kinetic parameters provide crucial information for reactor design and process optimization at industrial scales [15].

Recent developments in ammoxidation technology have focused on microreactor systems for enhanced process control and efficiency [17]. Chromium-vanadium-phosphorus oxide catalysts supported on gamma-alumina have demonstrated superior performance in continuous-flow microreactor configurations [17]. Under optimal conditions with feed molar ratios of 1:5:6:12 for substrate:water:ammonia:oxygen, conversions of 71.5 percent and selectivities of 93.7 percent have been achieved [17].

The microreactor approach offers significant advantages over conventional fixed-bed reactors, including enhanced heat transfer control and reduced catalyst requirements [17]. Space-time yields of 1724-77082 grams of product per kilogram of catalyst per hour have been reported, representing improvements of 1.9-85 times over traditional reactor systems [17]. Temperature control within ±1°C at reaction centers enables stable operation for extended periods exceeding 50 hours [17].

Catalyst SystemSupportTemperature (°C)Conversion (%)Selectivity (%)Space-Time Yield
V₂O₅/TiO₂Nano-TiO₂396-42065-7580-90500-1200
CrVPO/γ-Al₂O₃γ-Alumina48071.593.71724-77082
V₂O₅/SiO₂Silica350-40055-7075-85300-800

Solvent Effects and Reaction Kinetics

The influence of solvent polarity on reaction kinetics represents a fundamental aspect of organic synthesis optimization [18] [19]. Polar solvents enhance reaction rates for polar reactions through their ability to stabilize charged intermediates and transition states, while nonpolar solvents often accelerate nonpolar reactions by minimizing solvation effects [19]. The relationship between solvent polarity and reaction rate demonstrates significant complexity, with effects varying based on reaction mechanism and substrate structure [20].

Solvent effects on reaction rates depend fundamentally on both solvent nature and reaction type, making systematic predictions challenging without experimental validation [21]. Multiple mechanisms contribute to observed solvent effects, including direct participation in reaction steps, competition with reactants for catalyst interaction, and differential stabilization of reactants, transition states, and products [22]. Additional factors encompass altered diffusion characteristics in porous systems, entropic confinement effects, and changes in component solubility [22].

Kinetic solvent effects in organic reactions arise from complex interactions between solvent molecules and reacting species [20]. Diffusion limitations in solution phase reactions become significant when solvent viscosity restricts molecular mobility, leading to effective rate constants governed by both intrinsic reaction rates and diffusion rates [21]. The rate of diffusion correlates with the sum of molecular radii and diffusivities of reacting species according to established theoretical models [21].

Specific studies on aromatic synthesis reactions demonstrate pronounced solvent effects on reaction outcomes [18]. For Suzuki-Miyaura cross-coupling reactions, polar solvents exhibit enhanced reaction rates due to improved solvation of reactants, while nonpolar solvents result in slower kinetics [18]. Similar trends have been observed for Diels-Alder reactions, where polar solvents facilitate faster kinetics by stabilizing reactive intermediates and lowering activation energy barriers [18].

The optimization of solvent systems for trifluoromethylation reactions has revealed critical dependencies on solvent properties [23]. Studies on difluoroolefination reactions identified toluene as optimal for reactions using phosphonium salts, while N,N-dimethylacetamide provided good yields as an alternative [23]. Solvent mixture compositions significantly impact conversion efficiency, with optimized ratios of toluene to N,N-dimethylacetamide achieving superior results compared to single-component systems [23].

Reaction TypePolar Solvent EffectNonpolar Solvent EffectOptimal Conditions
Suzuki-MiyauraEnhanced ratesSlower kineticsPolar protic
Diels-AlderFaster kineticsReduced ratesPolar aprotic
TrifluoromethylationVariableModerate enhancementMixed systems
Nucleophilic SubstitutionAcceleratedDiminished ratesHighly polar

Scalability Challenges in Industrial Production

The transition from laboratory-scale synthesis to industrial production presents numerous technical and economic challenges that must be systematically addressed [24]. Scale-up processes require comprehensive understanding of reaction kinetics, mass and heat transfer limitations, and equipment design considerations to ensure successful commercialization [25]. Many laboratory methods that perform reliably at small scales can behave unpredictably during scale-up due to heat transfer inefficiencies, mixing limitations, and sensitivity to trace impurities [24].

Heat transfer represents one of the most critical aspects of chemical process scale-up, particularly for exothermic reactions common in aromatic synthesis [26] [27]. In stirred tank reactors, heat transfer occurs through forced convection mechanisms that become increasingly challenging to control as reactor size increases [27]. The overall heat transfer coefficient comprises three distinct thermal resistances: reactor film, reactor wall, and jacket film, each requiring careful optimization during scale-up [27].

Agitation and mixing considerations become paramount during scale-up as inadequate mixing can lead to localized concentration gradients and uneven temperature distribution [28]. Agitation speed calculations based on equal tip speed, power, or torque relationships provide guidance for scaling stirring systems, though complete mixing equivalence remains difficult to achieve [28]. Impeller selection and baffling configurations significantly impact heat transfer, shear forces, and particle dispersion characteristics [28].

Process intensification techniques offer promising approaches for overcoming traditional scale-up limitations [25]. Microreactor technology provides enhanced heat and mass transfer rates, enabling faster reaction rates and higher yields compared to conventional batch reactors [25]. Continuous flow systems allow precise control over reaction conditions and eliminate many batch-to-batch variability issues encountered in traditional manufacturing [25].

Economic factors play decisive roles in determining which synthetic methodologies achieve industrial significance [24]. Manufacturing processes must demonstrate robust performance across varying scales while maintaining acceptable economics and environmental compliance [24]. Green chemistry principles have become increasingly important, with regulatory pressures favoring processes that minimize toxic waste generation and energy consumption [24].

Industrial benzonitrile production faces specific challenges related to raw material costs, catalyst lifetime, and product purification requirements [29] [30]. Market analysis indicates steady growth in benzonitrile demand driven by pharmaceutical and agrochemical applications, with projected compound annual growth rates of 5-7 percent through 2033 [30]. Innovation in production technology focuses on enhancing purity levels up to 99 percent while minimizing environmental impact through greener catalytic processes [29].

Scale-up ParameterLaboratory ScalePilot ScaleIndustrial ScaleCritical Factors
Reactor Volume0.1-5 L50-500 L1000-50000 LHeat transfer
Heat Transfer Coefficient200-500 W/m²·K150-300 W/m²·K100-200 W/m²·KSurface area
Mixing Time5-30 s30-120 s120-600 sPower input
Temperature Control±0.5°C±2°C±5°CSystem response

The scalability of vapor phase ammoxidation processes requires careful attention to catalyst distribution, temperature uniformity, and mass transfer effects [17]. Microreactor technology has demonstrated exceptional performance with space-time yields exceeding conventional fixed-bed reactors by factors of 1.9-85 times [17]. These improvements result from enhanced heat transfer control and optimized catalyst utilization in continuous-flow configurations [17].

XLogP3

3.2

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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